molecular formula C19H16N2O3S B15330196 N-phenyl-4-(phenylsulfonamido)benzamide

N-phenyl-4-(phenylsulfonamido)benzamide

Cat. No.: B15330196
M. Wt: 352.4 g/mol
InChI Key: IGYOTQOUZCVQGH-UHFFFAOYSA-N
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Description

N-phenyl-4-(phenylsulfonamido)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenyl group attached to a benzamide structure, with a phenylsulfonamido group at the para position. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(phenylsulfonamido)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the benzamide intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.

The reaction conditions often involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-phenyl-4-(phenylsulfonamido)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(phenylsulfonamido)benzamide is unique due to its specific arrangement of functional groups, which confer distinct biological activities. Its ability to target multiple pathways, such as microtubules and histone deacetylases, sets it apart from other similar compounds.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-phenylbenzamide

InChI

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-17(14-12-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22)

InChI Key

IGYOTQOUZCVQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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